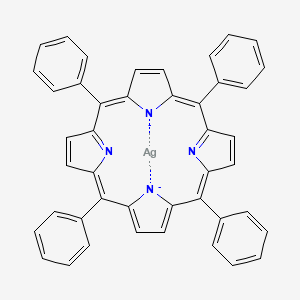
4,4/'-Methylenedianiline--d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-Methylenedianiline-d8 (4,4'-MDA-d8) is a stable isotope of 4,4'-methylenedianiline (4,4'-MDA), a widely used organic compound. 4,4'-MDA-d8 is a valuable tool for scientists, as it can be used for a variety of purposes, such as in organic synthesis, as a tracer in biochemical research, and in drug development.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of 4,4'-Methylenedianiline-d8 can be achieved through a multi-step reaction pathway involving the conversion of starting materials to intermediate compounds, followed by the final step of deuterium labeling.
Starting Materials
4,4'-Methylenedianiline, Deuterium oxide (D2O), Sodium borohydride (NaBH4), Deuterium gas (D2)
Reaction
Step 1: Dissolve 4,4'-Methylenedianiline in D2O and add NaBH4 as a reducing agent., Step 2: Heat the reaction mixture to reflux for several hours to allow for reduction of the imine group to the corresponding amine., Step 3: Remove excess NaBH4 by filtration and evaporate the solvent to obtain the intermediate compound., Step 4: React the intermediate compound with D2 gas in the presence of a deuterium catalyst to introduce deuterium atoms into the molecule., Step 5: Purify the final product by column chromatography or recrystallization.
Scientific Research Applications
4,4'-MDA-d8 is a useful tool for scientists in a variety of research fields. It can be used to study the structure and function of proteins in biochemistry, to study enzyme kinetics and metabolic pathways in physiology, and to measure the rates of reactions in organic chemistry. It can also be used in drug development and as a tracer in biomedical research.
Mechanism Of Action
4,4'-MDA-d8 acts as a substrate for enzymes, which catalyze its conversion into other molecules. It is also used as a tracer in biochemical research, as it can be used to measure the rate of reactions in a variety of biochemical pathways.
Biochemical And Physiological Effects
4,4'-MDA-d8 can have both positive and negative effects on the body. In small doses, it can be used to study enzyme kinetics and metabolic pathways in physiology. It can also be used to measure the rates of reactions in organic chemistry. In large doses, however, it can be toxic and can cause adverse effects such as skin irritation and nausea.
Advantages And Limitations For Lab Experiments
4,4'-MDA-d8 has several advantages for lab experiments. It is a stable compound, so it can be stored for long periods of time without degrading. It is also relatively inexpensive and easy to synthesize, making it a cost-effective option for researchers. However, it can be toxic in high doses, so it is important to use caution when handling it.
Future Directions
There are several potential future directions for 4,4'-MDA-d8. It could be used in drug development, as it can be used to study the structure and function of proteins and enzymes. It could also be used to measure the rates of reactions in organic chemistry, and as a tracer in biomedical research. Additionally, it could be used to study metabolic pathways and enzyme kinetics in physiology. Finally, it could be used to study the effects of environmental toxins on the body.
properties
CAS RN |
1219795-26-2 |
|---|---|
Product Name |
4,4/'-Methylenedianiline--d8 |
Molecular Formula |
C13H6D8N2 |
Molecular Weight |
206.3129542 |
synonyms |
4,4/'-Methylenedianiline--d8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1143951.png)

![3-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1143953.png)


